1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The preparation methods can include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally preferred for certain derivatives, while solid-state melt reactions are more efficient for others .
Chemical Reactions Analysis
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include different aldehydes, ketones, and organic solvents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of hydrazones, quinazolines, and Schiff bases . In biology and medicine, hydrazide–hydrazones, including this compound, possess a broad spectrum of bioactivity, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties . Additionally, it is used in the preparation of metal complexes and as ligands in coordination chemistry .
Mechanism of Action
The mechanism of action of 1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide involves its interaction with specific molecular targets and pathways . For example, it can bind to long-chain fatty acids and retinoic acid, delivering them to their cognate receptors in the nucleus . This interaction can influence various biological processes and pathways .
Comparison with Similar Compounds
1-Hexadecanesulfonic acid (3-methyl-2-benzothiazolinylidene)hydrazide can be compared with other similar compounds, such as 1-Hexadecanesulfonic acid (m-hydroxy-alpha-morpholinobenzylidene)-hydrazide . While both compounds share similar structural features, they may differ in their specific bioactivities and applications . Other similar compounds include various derivatives of hydrazones and quinazolines .
Properties
CAS No. |
79639-39-7 |
---|---|
Molecular Formula |
C24H41N3O2S2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]hexadecane-1-sulfonamide |
InChI |
InChI=1S/C24H41N3O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-31(28,29)26-25-24-27(2)22-19-16-17-20-23(22)30-24/h16-17,19-20,26H,3-15,18,21H2,1-2H3/b25-24- |
InChI Key |
XQCPNJBWNPFFDB-IZHYLOQSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)N/N=C\1/N(C2=CC=CC=C2S1)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NN=C1N(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
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